molecular formula C16H29N3O2 B2815685 tert-Butyl 8-(piperidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate CAS No. 2126178-85-4

tert-Butyl 8-(piperidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate

Cat. No. B2815685
CAS RN: 2126178-85-4
M. Wt: 295.427
InChI Key: FXRNKKSCMVBHNY-UHFFFAOYSA-N
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Description

The compound “tert-Butyl 8-(piperidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate” is a complex organic molecule. It contains a diazabicyclo[3.2.1]octane core, which is a bicyclic structure with two nitrogen atoms. This core is substituted with a tert-butyl carboxylate group and a piperidin-4-yl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the bicyclic core, followed by the introduction of the substituent groups. The exact synthetic route would depend on the starting materials and the specific reactions used .


Molecular Structure Analysis

The diazabicyclo[3.2.1]octane core of the molecule is a bicyclic structure with two nitrogen atoms. The tert-butyl carboxylate group is an ester, which is a carbonyl group (C=O) adjacent to an ether group (R-O-R’). The piperidin-4-yl group is a six-membered ring containing one nitrogen atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The ester group could undergo hydrolysis or transesterification reactions. The nitrogen atoms in the bicyclic core and the piperidine ring could potentially participate in various reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Inflammation and Immune Response

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could explore the synthesis, reactivity, and potential applications of this compound. This could include developing more efficient synthetic routes, studying its reactivity under various conditions, and testing its biological activity .

properties

IUPAC Name

tert-butyl 8-piperidin-4-yl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O2/c1-16(2,3)21-15(20)18-10-13-4-5-14(11-18)19(13)12-6-8-17-9-7-12/h12-14,17H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRNKKSCMVBHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)N2C3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 8-(piperidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate

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